molecular formula C10H17N5O6 B1674481 L-Anserine nitrate CAS No. 10030-52-1

L-Anserine nitrate

Cat. No. B1674481
CAS RN: 10030-52-1
M. Wt: 303.27 g/mol
InChI Key: OLWOKAYJAHHSNY-QRPNPIFTSA-N
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Description

L-Anserine Nitrate is a versatile chemical compound consisting of the amino acid L-Anserine and nitrate ions . It appears as a white, crystalline solid that readily dissolves in water, alcohol, and chloroform . L-Anserine is a dipeptide found in most animal tissues . In model systems, it is a potent antioxidant and scavenger of hydroxyl radicals . It inhibits nonenzymatic protein glycation induced by aldose and ketose reducing sugars .


Synthesis Analysis

L-Anserine Nitrate Salt is a versatile chemical compound consisting of the amino acid L-Anserine and nitrate ions . It appears as a white, crystalline solid that readily dissolves in water, alcohol, and chloroform . This compound has found extensive applications in scientific research, encompassing both in vivo and in vitro experiments .


Molecular Structure Analysis

The molecular formula of L-Anserine nitrate is C10H17N5O6 . The molecular weight is 303.27 g/mol . The InChIKey is OLWOKAYJAHHSNY-QRPNPIFTSA-N .


Chemical Reactions Analysis

L-Anserine Nitrate Salt is an antioxidant dipeptide . In tubular cells (HK-2) stressed with 25 mM glucose or 20–100 µM hydrogen peroxide, anserine but not carnosine, increased intracellular heat shock protein (Hsp70) mRNA and protein levels .


Physical And Chemical Properties Analysis

L-Anserine nitrate appears as a white, crystalline solid that readily dissolves in water, alcohol, and chloroform . The molecular weight is 303.27 g/mol . It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 8 . It also has a Rotatable Bond Count of 6 .

Scientific Research Applications

  • Crystal Properties of L-Anserine Nitrate :

    • Barrans & Cortrait (1978) studied the crystal data for anserine nitrate, discovering that it crystallizes in the monoclinic system with specific spatial dimensions. This research contributes to the fundamental understanding of the crystalline structure of anserine nitrate (Barrans & Cortrait, 1978).
  • Nitrate-Nitrite-Nitric Oxide Pathway :

    • Lundberg, Weitzberg, & Gladwin (2008) reviewed the nitrate-nitrite-nitric oxide pathway, highlighting the therapeutic potential of nitrate and nitrite in various conditions such as myocardial infarction and hypertension. This research is relevant for understanding the broader physiological role of nitrate compounds, including L-Anserine nitrate (Lundberg, Weitzberg & Gladwin, 2008).
  • Metabolic Effects of Dietary Nitrate :

    • Larsen, Weitzberg, Lundberg, & Ekblom (2007) investigated the effects of dietary nitrate on metabolic and circulatory parameters during exercise. Their findings contribute to the understanding of how nitrate influences bodily functions, which is applicable to compounds like L-Anserine nitrate (Larsen, Weitzberg, Lundberg & Ekblom, 2007).
  • Nitrate in Anesthesiology and Intensive Care :

    • Weitzberg, Hezel, & Lundberg (2010) provided an overview of the nitrate-nitrite-nitric oxide pathway, emphasizing its relevance in anesthesiology and intensive care. This research offers insights into the potential medical applications of L-Anserine nitrate (Weitzberg, Hezel & Lundberg, 2010).
  • Absorption and Clearance of Anserine in Humans :

    • Kubomura, Matahira, Masui, & Matsuda (2009) studied the absorption and clearance of anserine in humans. This research is crucial for understanding the metabolism of anserine-related compounds, which includes L-Anserine nitrate (Kubomura, Matahira, Masui & Matsuda, 2009)

Safety And Hazards

L-Anserine nitrate can cause skin irritation and serious eye irritation . It is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Anserine is a potent antioxidant and activates the intracellular Hsp70/HO-1 defense system under oxidative and glycative stress . Short-term anserine treatment in diabetic mice improves glucose homeostasis and nephropathy . Although there is no evidence that nitrate improves proteinuria, future experiments should administer nitrate-free anserine, which has now become available .

properties

IUPAC Name

(2S)-2-(3-aminopropanoylamino)-3-(3-methylimidazol-4-yl)propanoic acid;nitric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O3.HNO3/c1-14-6-12-5-7(14)4-8(10(16)17)13-9(15)2-3-11;2-1(3)4/h5-6,8H,2-4,11H2,1H3,(H,13,15)(H,16,17);(H,2,3,4)/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWOKAYJAHHSNY-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1CC(C(=O)O)NC(=O)CCN.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NC=C1C[C@@H](C(=O)O)NC(=O)CCN.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30862239
Record name Anserine nitrate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30862239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Anserine nitrate

CAS RN

10030-52-1, 5937-77-9
Record name L-Histidine, β-alanyl-3-methyl-, nitrate (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10030-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Anserine nitrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010030521
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anserine nitrate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30862239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-anserine nitrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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